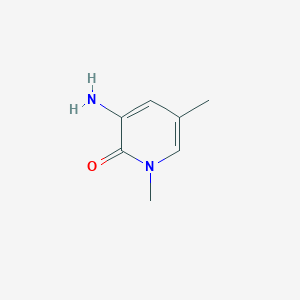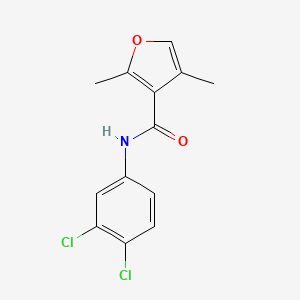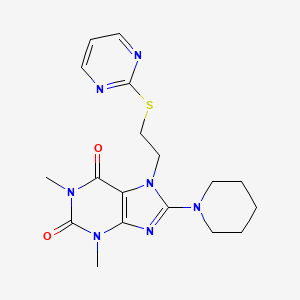
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one
Übersicht
Beschreibung
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one and related structures are frequently used in organic synthesis, leveraging their properties for diverse applications. For instance, a study highlighted a regioselective one-pot synthesis of 4-amino-1,2-dihydropyridines through a three-component domino coupling. This method emphasized atom-economy and the capability of forming multiple bonds in a single operation, making these compounds valuable precursors for further chemical modifications. This synthesis showed high selectivity and sensitivity for Fe3+ ion detection over other metal ions (Koley et al., 2015). Another study described the synthesis of a specific dihydropyridine scaffold, signifying its importance not only in medicinal chemistry but also in organic synthesis due to its potential as a hydrogen transfer reagent, thus emulating NAD(P)H reducing agents (Borgarelli et al., 2022).
Innovative Synthetic Methodologies and Chemical Properties
Innovative synthetic methodologies involving 1,2-dihydropyridines and related structures were explored in various studies. The Diels-Alder reactions involving different 1-amino-1,3-dienes with dienophiles were investigated, highlighting the methodology as a simple and selective way to create N-containing heterocyclic compounds in a single reaction step (Nájera et al., 2021). Another study focused on a radical relay cyclization process using vinyl azides and 1,4-dihydropyridines, providing access to a diverse range of α-tetralones with excellent stereoselectivity, illustrating the compounds' role in creating complex molecular structures (Liao et al., 2020).
Utility in Developing Medicinal and Bioactive Compounds
While the user requested exclusion of drug use and dosage information, it's important to note the significant role of these compounds in the development of bioactive and medicinal agents. For instance, one study synthesized unsymmetrical 1,4-dihydropyridine derivatives and evaluated their antitubercular activity, underscoring the compounds' relevance in creating therapeutic agents (Gevariya et al., 2001). Another research synthesized azo molecules by reacting 2-aminothiazole with different pyridone derivatives, which exhibited potential antimicrobial and antimycobacterial activity, showing the compounds' utility in the development of bioactive agents (Ravi et al., 2020).
Safety and Hazards
“3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one” has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Eigenschaften
IUPAC Name |
3-amino-1,5-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCKKFWVRGECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)

![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)
